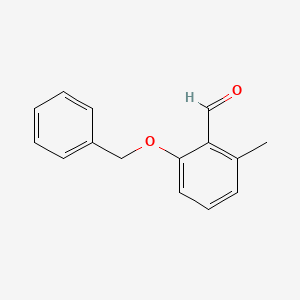
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-6-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Benzyloxy-6-methylbenzoic acid
Reduction: 2-Benzyloxy-6-methylbenzyl alcohol
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is utilized in several scientific research fields:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, participating in nucleophilic addition or substitution reactions. The benzyloxy group can influence the reactivity of the molecule by stabilizing intermediates or transition states through resonance effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzyloxy-2-hydroxybenzaldehyde
- 3-(4-Methyl-3-pyridinyl)benzaldehyde
- (S)-4-(2-Methylbutoxy)benzaldehyde
Uniqueness
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interactions. The presence of both a benzyloxy and a methyl group on the benzene ring provides distinct steric and electronic properties compared to other benzaldehyde derivatives.
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-methyl-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-9-15(14(12)10-16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
MSZCYCMKKZUHRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














